molecular formula C16H14N2O4 B4387164 N-[3-(allyloxy)phenyl]-3-nitrobenzamide

N-[3-(allyloxy)phenyl]-3-nitrobenzamide

Cat. No.: B4387164
M. Wt: 298.29 g/mol
InChI Key: WJJWUPWRGMFYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Allyloxy)phenyl]-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and an allyloxy substituent on the 3-position of the aniline moiety. Benzamides with nitro groups are often explored for their bioactivity, such as enzyme inhibition or antimicrobial properties, due to their electron-withdrawing nitro group enhancing reactivity and binding affinity .

Properties

IUPAC Name

3-nitro-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-9-22-15-8-4-6-13(11-15)17-16(19)12-5-3-7-14(10-12)18(20)21/h2-8,10-11H,1,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWUPWRGMFYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity Reference
N-[3-(Allyloxy)phenyl]-3-nitrobenzamide Allyloxy (C₃H₅O) at 3-position of aniline C₁₆H₁₄N₂O₄ 298.30 Allyloxy group may enhance lipophilicity and metabolic stability. Hypothesized antifungal/antiviral activity (based on structural analogs).
N-(3-Methylphenyl)-3-nitrobenzamide Methyl (CH₃) at 3-position of aniline C₁₄H₁₂N₂O₃ 256.26 Simpler substituent; lower molecular weight. No direct bioactivity reported; used in crystallography studies.
N-(3-Chlorophenethyl)-4-nitrobenzamide Chlorophenethyl group C₁₅H₁₃ClN₂O₃ 316.73 Chlorine atom increases electronegativity; nitro at 4-position. Antimicrobial potential (implied by hybrid structure).
3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide Trifluoromethyl (CF₃) at 3-position C₁₄H₁₀F₃N₂O₃ 320.24 CF₃ group improves metabolic stability and bioavailability. Supplier-listed; no explicit bioactivity.
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide Methoxyphenyl carbamoyl group C₂₁H₁₇N₃O₅ 391.38 Dual nitro and carbamoyl groups; enhanced hydrogen-bonding capacity. Promising inhibitor of factor Xa (hfXa) in anticoagulant studies.
3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide Thiazole ring at 3-position C₂₂H₁₆N₄O₃S 432.45 Thiazole moiety introduces heterocyclic diversity; potential kinase inhibition. Supplier-listed; structural similarity to kinase inhibitors.

Key Structural and Functional Differences

Trifluoromethyl vs. Methyl: The CF₃ group in 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide increases electron-withdrawing effects and metabolic stability, whereas the methyl group in N-(3-methylphenyl)-3-nitrobenzamide is less sterically demanding .

Bioactivity Trends: Compounds with extended aromatic systems (e.g., thiazole or carbamoyl groups) exhibit higher molecular weights and enhanced target specificity. For example, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide showed inhibitory activity against hfXa, a critical enzyme in blood coagulation . Allyloxy-containing analogs, such as N-[3-(allyloxy)-phenyl]-4-methoxybenzamide, demonstrated antifungal activity by inhibiting C.

Synthetic Accessibility :

  • Most nitrobenzamides are synthesized via nucleophilic acyl substitution between benzoyl chlorides and substituted anilines. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was prepared using 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine . This method is scalable and adaptable to diverse substituents.

Pharmacological Potential and Limitations

  • This compound : While direct data are lacking, its allyloxy group may improve membrane permeability compared to analogs like N-(3-methylphenyl)-3-nitrobenzamide. However, the nitro group could pose toxicity concerns, necessitating further toxicology studies.
  • Factor Xa Inhibitors : The carbamoyl-substituted analog (Entry 5) highlights the importance of hydrogen-bonding motifs for enzyme inhibition, a feature that could be engineered into the allyloxy derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(allyloxy)phenyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(allyloxy)phenyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.